molecular formula C15H21BFNO4 B1408822 4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid CAS No. 1704064-03-8

4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid

Cat. No.: B1408822
CAS No.: 1704064-03-8
M. Wt: 309.14 g/mol
InChI Key: FWYWLLJRCLNZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protected amino group . The Boc group is a common protecting group used in organic synthesis . It is used as a reagent in the synthesis of various compounds .

Scientific Research Applications

Synthesis and Application in Antibacterial Agents

A study explored the synthesis and structure-activity relationships of various substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to the compound , for their potential as antibacterial agents. The research indicated that specific cycloalkylamino substitutions, including cyclopropyl groups, could significantly influence the antibacterial activity of these compounds, highlighting the potential application of similar structures in developing new antibacterial agents (Bouzard et al., 1992).

Intermediate in Synthesis of Protected Amino Acids

Research into the synthesis of protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters, which are intermediates in peptide synthesis, utilized tert-butyloxycarbonyl (Boc) protecting groups. This study illustrates the versatility of tert-butyloxycarbonyl-protected intermediates in synthesizing non-proteinogenic amino acids, a category into which the compound may fall (Temperini et al., 2020).

Building Block for Cyclopropyl-Containing Amino Acids

A study demonstrated the use of a compound with a tert-butyloxycarbonyl protecting group and a cyclopropyl moiety as a building block for synthesizing cyclopropyl-containing amino acids. These amino acids have applications in developing peptidomimetics and other bioactive molecules, showcasing the relevance of compounds like the one in synthesizing constrained amino acids for pharmaceutical research (Limbach et al., 2009).

Role in Peptide Conformation Studies

The structure of a related compound with a tert-butyloxycarbonyl group was analyzed to understand the influence of N-methylation on peptide conformation. This research can inform the design of peptide-based therapeutics by elucidating how specific structural elements, like tert-butyloxycarbonyl groups and cyclopropyl moieties, impact peptide shape and function (Jankowska et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it is irritating to eyes, respiratory system, and skin . It is classified as non-combustible, acute toxic category 3, and may cause chronic effects .

Future Directions

The use of Boc-protected amino acids, such as in this compound, is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Therefore, this compound and others like it may have potential applications in peptide synthesis and other areas of organic chemistry.

Mechanism of Action

Properties

IUPAC Name

[4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO4/c1-15(2,3)22-14(19)18(12-6-7-12)9-10-4-5-11(16(20)21)8-13(10)17/h4-5,8,12,20-21H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYWLLJRCLNZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(C2CC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid
Reactant of Route 5
4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.